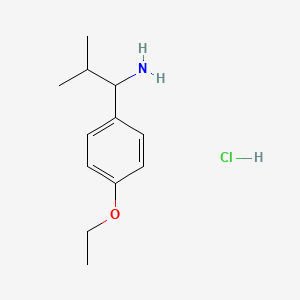

1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride

Vue d'ensemble

Description

1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₂H₂₄ClNO₂ It is a derivative of amphetamine and is known for its stimulant properties

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 4-ethoxyphenylacetic acid as the starting material.

Reaction Steps:

Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

Purification: After synthesis, the compound undergoes purification processes to remove any impurities and by-products.

Scaling Up: The production process is scaled up to meet commercial demands, with stringent quality checks at each stage.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the compound into its amine form.

Substitution: Substitution reactions are common, where different functional groups can be introduced at specific positions on the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

Substitution Reagents: Various alkyl halides and amines are used for substitution reactions.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of ketones and carboxylic acids.

Reduction Products: The primary reduction product is the amine derivative.

Substitution Products: Substitution reactions can yield a variety of derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

a. Medicinal Chemistry

The compound is recognized for its potential as a precursor in drug synthesis, particularly in developing new therapeutic agents. It has been investigated for its stimulant properties, akin to other amphetamine derivatives, which may have implications in treating conditions like ADHD and narcolepsy.

b. Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, related compounds have shown nanomolar inhibitory effects against various cancer cell lines, making them candidates for further development in oncology.

c. Neuropharmacology

Due to its structural similarity to known psychoactive substances, 1-(4-ethoxyphenyl)-2-methylpropan-1-amine hydrochloride is being studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine pathways. This research may lead to insights into its potential therapeutic uses in treating mood disorders.

Chemical Synthesis Applications

a. Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be used to introduce the 4-ethoxyphenyl group into various molecular frameworks, facilitating the creation of diverse derivatives with tailored biological activities.

b. Reagent in Chemical Reactions

In synthetic organic chemistry, this compound acts as a reagent for various reactions, including alkylation and acylation processes. Its amine functionality allows for further modifications that can enhance the properties of the resultant compounds.

Table 1: Case Studies on this compound

Mécanisme D'action

Molecular Targets: The compound primarily targets the central nervous system by interacting with neurotransmitter systems, particularly dopamine and norepinephrine.

Pathways Involved: It exerts its effects by increasing the release of these neurotransmitters and inhibiting their reuptake, leading to enhanced stimulation of the central nervous system.

Comparaison Avec Des Composés Similaires

Similar Compounds: Other compounds with similar structures include amphetamine, methamphetamine, and phenethylamine.

This compound continues to be a subject of interest in various scientific fields due to its unique properties and potential applications. Further research is needed to fully understand its mechanisms and develop its uses in medicine and industry.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Activité Biologique

1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride, also known as a substituted phenethylamine, has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its pharmacological properties.

Chemical Structure and Properties

The compound features a 4-ethoxyphenyl group attached to a 2-methylpropan-1-amine backbone. Its molecular formula is C12H17ClN2O, with a molecular weight of approximately 230.73 g/mol. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. It is hypothesized that this compound may act as a reuptake inhibitor or a releasing agent for these neurotransmitters, similar to other phenethylamines.

Interaction with Receptors

Research indicates that compounds within this structural class can interact with various receptors:

- Serotonin Receptors : Potential agonistic effects on 5-HT receptors may influence mood and anxiety levels.

- Dopamine Receptors : Interaction with D2 receptors could be linked to stimulant effects.

- Norepinephrine Transporters : Inhibition of norepinephrine reuptake may enhance alertness and focus.

Case Study: Neuropharmacological Effects

A study focusing on the neuropharmacological profile of similar compounds highlighted the following findings:

- Dopaminergic Activity : Compounds structurally similar to this compound showed increased locomotor activity in animal models, suggesting stimulant properties.

- Serotonergic Modulation : Alterations in serotonin levels were noted, indicating potential antidepressant-like effects.

In Vitro Studies

In vitro assays have demonstrated that related compounds can inhibit monoamine oxidase (MAO) activity, leading to increased levels of neurotransmitters in synaptic clefts. This mechanism may underlie both therapeutic effects and potential side effects such as increased heart rate and blood pressure.

Safety and Toxicology

While specific toxicity data for this compound are scarce, related compounds have shown varying degrees of toxicity. Monitoring for side effects such as cardiovascular strain and neurotoxicity is crucial in future studies.

Propriétés

IUPAC Name |

1-(4-ethoxyphenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-4-14-11-7-5-10(6-8-11)12(13)9(2)3;/h5-9,12H,4,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJFSBUUKJCYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.